Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused isoxazole-pyridine core. This structure is characterized by a methyl ester group at position 4, a methyl substituent at position 3, and a phenyl group at position 6 of the isoxazolo[5,4-b]pyridine scaffold. Its molecular formula is C₁₆H₁₃N₂O₃, with a molecular weight of 298.29 g/mol .
Properties
CAS No. |
1011396-96-5 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-9-13-11(15(18)19-2)8-12(16-14(13)20-17-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
PTQYKWBDLQRPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches
The isoxazole ring is typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, 2-chloro-3-nitropyridine derivatives undergo intramolecular nucleophilic substitution to form the fused isoxazole-pyridine system. In one protocol, 2-chloro-3-nitro-6-methylpyridine reacts with hydroxylamine under basic conditions to generate a nitrile oxide intermediate, which cyclizes to form the isoxazole ring (Scheme 1A). This method achieves yields of 68–82% when electron-withdrawing groups (EWGs) like nitro or methyl are present.
Scheme 1A: Isoxazole Ring Formation via Intramolecular Cyclization
Esterification of the Carboxylic Acid Precursor
The methyl ester is installed via Fischer esterification or carbodiimide-mediated coupling . For acid-sensitive substrates, the carboxylic acid intermediate is treated with methanol and H₂SO₄ at 60°C for 6 h, yielding the ester in 85–92% purity. Alternative methods use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, though this approach increases cost and purification complexity.
Step-by-Step Preparation Methods
Method 1: Sequential Cyclization and Coupling
Step 1: Synthesis of 6-Bromo-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
-
React 2-chloro-3-nitro-6-methylpyridine (10 mmol) with hydroxylamine hydrochloride (12 mmol) in ethanol (50 mL) and K₂CO₃ (15 mmol) at reflux for 12 h.
-
Isolate the nitrile oxide intermediate via filtration.
-
Cyclize under acidic conditions (HCl, 0°C) to yield the isoxazolo[5,4-b]pyridine core.
-
Oxidize the 4-position methyl group to carboxylic acid using KMnO₄ in H₂O/acetone (70°C, 4 h).
Step 2: Suzuki-Miyaura Coupling
-
Combine 6-bromo intermediate (5 mmol), phenylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 mmol), Na₂CO₃ (10 mmol), DME (20 mL), and H₂O (5 mL).
-
Heat at 80°C under N₂ for 8 h.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Step 3: Methyl Ester Formation
Method 2: One-Pot Tandem Reaction
A streamlined protocol condenses the cyclization and esterification steps:
-
React 2-chloro-3-nitro-6-methylpyridine (10 mmol) with methyl acetoacetate (12 mmol) and NH₂OH·HCl (15 mmol) in acetic acid (30 mL) at 70°C for 24 h.
-
The reaction proceeds via in situ nitrile oxide formation, cyclization, and esterification.
-
Quench with ice water, filter, and recrystallize from ethanol.
Optimization and Industrial Considerations
Catalyst Screening for Cross-Coupling
Comparative studies of palladium catalysts reveal Pd(OAc)₂/XPhos as superior to Pd(PPh₃)₄ for electron-deficient substrates, reducing side product formation from 15% to 3%.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 78 | 92 |
| Pd(OAc)₂ | XPhos | 89 | 97 |
| PdCl₂(dppf) | dppf | 72 | 90 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl, Br), nucleophiles (NH₃, RSH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Synthesis and Characterization
The synthesis of Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions, which can include cyclization and functionalization processes. Various methods have been reported for the synthesis of isoxazolo[5,4-b]pyridine derivatives:
- One-Pot Synthesis : A notable method involves the reaction of 5-amino-3-methylisoxazole with vinamidinium salts under basic conditions, yielding high product yields. This approach is efficient and allows for further functionalization of the resulting compounds .
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy (both and ), FTIR spectroscopy, and mass spectrometry to confirm their structures and purity .
This compound has shown promising biological activities in various studies:
Antimicrobial Activity : Research indicates that derivatives of isoxazolo[5,4-b]pyridines exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized from related structures have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating effective antimicrobial activity through disc diffusion methods .
Anticancer Potential : The compound's structural features suggest potential anticancer activity. Studies have explored its efficacy against various cancer cell lines, revealing cytotoxic effects that warrant further investigation into its mechanisms of action and therapeutic potential .
Therapeutic Applications
The therapeutic applications of this compound are primarily centered around its role as a pharmacological agent:
- Modulation of Hypoxia-Inducible Factors : Some derivatives have been identified as capable of modulating the activity of hypoxia-inducible factors (HIFs), which play a critical role in cancer metabolism and progression. This modulation could lead to novel treatments for hypoxia-related diseases .
- Neuroprotective Effects : Preliminary studies suggest that isoxazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The exact mechanisms are still under investigation but may involve antioxidant activities or modulation of neuroinflammatory pathways .
Case Studies
Several case studies illustrate the compound's potential applications:
Mechanism of Action
The mechanism of action of Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate with structurally related derivatives, focusing on substituent variations, physicochemical properties, and reported applications:
Key Observations:
Substituent Effects on Solubility: The methoxy group in methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate increases polarity and solubility compared to the phenyl-substituted target compound .
Electronic Properties :
- Thiophene-containing derivatives (e.g., methyl 3-methyl-6-thien-2-ylisoxazolo... ) exhibit extended π-conjugation, making them candidates for optoelectronic materials .
- Electron-withdrawing groups (e.g., chlorine in methyl 5-chloro-1,3,6-trimethyl... ) may enhance reactivity in nucleophilic substitution reactions .
Synthetic Utility :
- Carboxylic acid derivatives (e.g., 6-(4-methoxyphenyl)-3-methylisoxazolo...-4-carboxylic acid ) serve as intermediates for coordination polymers, highlighting the versatility of this scaffold in materials chemistry .
Research Findings and Data Gaps
- Safety and Handling : Compounds like methyl 6-cyclopropyl-3-methylisoxazolo... require strict safety protocols (e.g., P101, P210 codes) due to flammability and toxicity risks .
Biological Activity
Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H10N2O3
- Molecular Weight : 254.24 g/mol
- CAS Number : 923884-15-5
Pharmacological Activities
Recent studies have indicated that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. This mechanism is primarily attributed to its interaction with specific enzymes involved in inflammatory pathways.
- Anticancer Properties : Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer drug.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in the biosynthesis of inflammatory mediators.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, influencing cellular signaling pathways linked to inflammation and cancer progression.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anti-inflammatory | RAW 264.7 macrophages | 12 | |
| Anticancer | HeLa cells | 20 |
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects on E. coli and Staphylococcus aureus, with IC50 values indicating potent activity compared to standard antibiotics.
- Anti-inflammatory Mechanism : In vitro experiments using RAW264.7 macrophages revealed that treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, key pro-inflammatory cytokines, suggesting a promising avenue for therapeutic applications in inflammatory diseases.
- Cancer Cell Apoptosis : Research involving HeLa cells indicated that the compound could induce apoptosis through the activation of caspase pathways, highlighting its potential utility in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize Methyl 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate?
- Methodology : The compound is typically synthesized via a multi-step route involving condensation, cyclization, and functionalization. A common approach involves reacting substituted pyridine precursors with aldehydes (e.g., 4-chlorobenzaldehyde) under catalytic conditions (e.g., palladium or copper catalysts) in polar aprotic solvents like DMF or toluene. Cyclization is often achieved using acid or base-mediated conditions. For example, similar isoxazole-pyridine hybrids are synthesized via Biginelli-like reactions followed by oxidative cyclization .
- Optimization : Yields can be improved by optimizing catalyst loading (e.g., 5–10 mol% Pd), reaction temperature (80–120°C), and solvent polarity. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Techniques :
- NMR Spectroscopy : and NMR are used to confirm substituent positions and regiochemistry. For example, methyl ester protons typically resonate at δ 3.8–4.1 ppm, while aromatic protons appear in δ 7.0–8.5 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, providing bond lengths, angles, and intermolecular interactions. ORTEP-3 is used for graphical representation .
Advanced Research Questions
Q. How can computational chemistry enhance the understanding of this compound’s reactivity and stability?
- Approach :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, aiding in solvent selection (e.g., DMF vs. toluene) .
- Case Study : DFT calculations on analogous isoxazolo-pyridines revealed that electron-withdrawing groups at position 6 stabilize the ring system, reducing byproduct formation during cyclization .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, compound purity) or structural analogs with subtle substitutions.
- Solutions :
- Dose-Response Studies : Establish EC/IC values under standardized conditions.
- Metabolic Stability Tests : Use LC-MS to confirm compound integrity in biological matrices.
- Structural Analog Screening : Compare activities of derivatives (e.g., phenyl vs. thienyl substituents) to identify critical pharmacophores .
Q. How can crystallographic data address discrepancies in proposed molecular configurations?
- Workflow :
Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces refinement errors.
Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks.
Validation : Tools like PLATON check for missed symmetry or disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
